1-Tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate
Overview
Description
1-Tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of tert-butyl, methyl, and iodo substituents, along with two carboxylate groups
Preparation Methods
The synthesis of 1-tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of Substituents: The tert-butyl, methyl, and iodo groups are introduced through various substitution reactions. For example, tert-butyl groups can be added using tert-butyl halides in the presence of a base, while methyl groups can be introduced via methylation reactions.
Carboxylation: The carboxylate groups are typically introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-Tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: Indazole derivatives are explored for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Material Science: Indazole derivatives are investigated for their potential use in organic electronics and materials science
Mechanism of Action
The mechanism of action of 1-tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents .
Comparison with Similar Compounds
1-Tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate can be compared with other indazole derivatives, such as:
1-Tert-butyl 5-methyl 3-chloro-1H-indazole-1,5-dicarboxylate: Similar structure but with a chloro group instead of an iodo group.
1-Tert-butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate: Similar structure but with a bromo group instead of an iodo group.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
1-O-tert-butyl 5-O-methyl 3-iodoindazole-1,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN2O4/c1-14(2,3)21-13(19)17-10-6-5-8(12(18)20-4)7-9(10)11(15)16-17/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKLIQCSYBOCII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C(=O)OC)C(=N1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857458 | |
Record name | 1-tert-Butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944904-57-8 | |
Record name | 1-tert-Butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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